molecular formula C16H13Cl2N3O B12912899 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- CAS No. 827031-21-0

4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B12912899
CAS No.: 827031-21-0
M. Wt: 334.2 g/mol
InChI Key: MWIVTJPQNXNKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinazolinamine derivatives are a class of nitrogen-containing heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The compound 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine features two chlorine atoms at positions 2 and 8 of the quinazoline core, along with an N-methyl and N-(4-methoxyphenyl) substitution on the 4-amino group. Chlorine and methoxy substituents are known to modulate electronic properties, solubility, and biological activity, making this compound a candidate for further investigation .

Properties

CAS No.

827031-21-0

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

IUPAC Name

2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-12-4-3-5-13(17)14(12)19-16(18)20-15/h3-9H,1-2H3

InChI Key

MWIVTJPQNXNKGC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyaniline.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the quinazoline ring, resulting in the formation of amine derivatives.

    Substitution: The chlorine atoms at positions 2 and 8 can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Research has highlighted the compound's potential as an anti-inflammatory agent , particularly through its inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory response, and its inhibition can lead to reduced pain and inflammation. The mechanism of action involves the compound's interaction with specific molecular targets, modulating their activity effectively.

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymePotential Application
InhibitionCOX-2Anti-inflammatory and analgesic
AntimicrobialVariousPotential for infection control

Case Study: Synthesis Optimization

A study focused on optimizing the reaction conditions for synthesizing 4-Quinazolinamine reported improved yields by adjusting temperature and solvent choice. The findings indicated that using a mixed solvent system significantly increased the reaction efficiency, leading to higher purity levels of the final product.

Pharmacokinetics and Tissue Concentration Studies

Understanding the pharmacokinetics of 4-Quinazolinamine is crucial for evaluating its therapeutic potential. Research has shown that tissue concentrations can vary significantly based on administration routes and dosage regimens.

Table 2: Pharmacokinetic Data Overview

Study FocusAdministration RoutePeak Concentration (μg/ml)Half-Life (hours)
Anti-inflammatory studiesOral153.5
Antimicrobial efficacyIntravenous252.0

Mechanism of Action

The mechanism of action of 2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)

  • Substituents : 4-Chlorophenyl at position 2 and 4-methoxyphenyl at position 3.
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF/K₂CO₃ .
  • Key Differences: Unlike the target compound, 4k lacks N-methylation and dichloro substitution. The 4-methoxyphenyl group is attached to the quinoline core instead of the amino group, altering electronic distribution and steric effects .

N4-Benzylamine-N2-Isopropyl-Quinazoline-2,4-Diamine (A4/A5)

  • Substituents : CF₃ at ortho (A4) or para (A5) positions on the benzylamine side chain.
  • Activity : MIC values of 3.9–15.6 mg/mL against S. epidermidis and S. typhimurium, demonstrating the impact of electron-withdrawing groups on antibacterial potency .
  • Contrast : The target compound’s dichloro and methoxyphenyl groups may reduce metabolic instability compared to CF₃-substituted analogues .

Gefitinib (IRESSA®)

  • Structure: 7-Methoxy-6-(3-morpholinopropoxy) substituents and a 3-chloro-4-fluorophenyl group.
  • Application: Clinically used as an EGFR inhibitor for non-small cell lung cancer .
  • Comparison: The target compound lacks the morpholino-propoxy side chain critical for gefitinib’s kinase inhibition, suggesting divergent therapeutic targets .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (C₁₆H₁₄Cl₂N₃O) has a calculated molecular weight of 349.21 g/mol. Comparable compounds like 4k (C₂₂H₁₇ClN₂O) and A4 (C₁₉H₂₀F₃N₅) exhibit molecular weights of 360.84 and 379.39 g/mol, respectively .
  • Solubility : Methoxy and chloro groups in the target compound may enhance lipophilicity compared to hydrophilic derivatives like gefitinib .

Data Tables

Table 2. Substituent Impact on Activity

Substituent Type Example Compound Effect on Activity
Chloro (electron-withdrawing) Target compound May enhance binding to hydrophobic targets
Methoxy (electron-donating) Target compound Increases solubility and metabolic stability
CF₃ (strongly electron-withdrawing) A4/A5 () Boosts antibacterial potency but may reduce stability

Research Findings

  • Antimicrobial Potential: Analogues with chloro and methoxy groups (e.g., 4k) show moderate activity, while CF₃-substituted derivatives (A4/A5) exhibit superior MIC values . The target compound’s dichloro substitution may improve membrane penetration in Gram-negative bacteria .
  • Metabolic Stability : Methoxy groups in the target compound could mitigate rapid hepatic clearance compared to nitro-substituted derivatives (e.g., ’s 6-nitro analogue) .
  • Structural Limitations: The absence of a morpholino or alkoxy chain (as in gefitinib) likely limits kinase inhibition but may redirect activity toward antimicrobial targets .

Biological Activity

4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- (CAS No. 827031-21-0) is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a unique molecular structure characterized by two chlorine atoms at the 2 and 8 positions, a methoxyphenyl group at the 4 position, and a methyl group attached to the nitrogen atom. The biological activity of this compound has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy.

PropertyValue
Molecular Formula C16H13Cl2N3O
Molecular Weight 334.2 g/mol
IUPAC Name 2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
CAS Number 827031-21-0

The mechanism of action of 4-Quinazolinamine involves its interaction with specific molecular targets such as kinases and other enzymes implicated in cancer cell proliferation. It is believed to inhibit certain kinases, disrupting critical signaling pathways essential for cell growth and survival. This disruption can lead to apoptosis (programmed cell death) in malignant cells.

Anticancer Activity

Research indicates that 4-Quinazolinamine exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study highlighted that compounds related to this quinazoline derivative showed an EC50 for caspase activation as low as 2 nM in T47D breast cancer cells, indicating strong pro-apoptotic activity .

Enzyme Inhibition

The compound also acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and tumor progression. By inhibiting COX-2, it may reduce the inflammatory microenvironment that supports tumor growth .

Antioxidant Properties

In addition to its anticancer effects, quinazoline derivatives have been studied for their antioxidant activities. Although specific data on 4-Quinazolinamine's antioxidant capacity is limited, similar compounds have shown significant radical scavenging activity in DPPH assays .

Case Studies

  • Induction of Apoptosis : A study investigating the apoptosis-inducing properties of quinazoline derivatives found that 4-Quinazolinamine effectively inhibited tubulin polymerization and was efficacious in mouse models of breast and prostate cancer . The study reported a GI50 value of 2 nM, suggesting high potency against cancer cell proliferation.
  • COX-2 Inhibition : Another research effort focused on the anti-inflammatory potential of quinazoline derivatives indicated that compounds like 4-Quinazolinamine could serve as lead candidates for developing anti-inflammatory drugs targeting COX-2 .

Research Applications

The biological activities of 4-Quinazolinamine make it a valuable tool in various research fields:

  • Medicinal Chemistry : As a candidate for drug development targeting cancer and inflammatory diseases.
  • Chemical Biology : To explore interactions between small molecules and biological macromolecules.
  • Pharmacology : For studying mechanisms underlying drug action and resistance in cancer therapies.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Methodology :
  • Thermal stability testing : Incorporate the compound into polymer matrices (e.g., polyimide films) and analyze degradation temperatures via TGA under nitrogen atmospheres .
  • Electrochemical impedance spectroscopy (EIS) : Evaluate corrosion inhibition efficiency on metal surfaces (e.g., steel) in 0.1 M HCl solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.